ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
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Overview
Description
(1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate is a fluorinated organic compound characterized by a cyclopropane ring substituted with a phenyl group and a fluoro group. The presence of fluorine in the molecule imparts unique chemical and physical properties, making it a compound of interest in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a fluorinating agent. The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of fluorinating agents and catalysts can be tailored to achieve cost-effective and scalable production .
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Scientific Research Applications
(1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine
Mechanism of Action
The mechanism of action of (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-phenylcyclopropanecarboxylate: Lacks the fluoro group, resulting in different chemical properties.
Methyl 2-fluoro-2-phenylcyclopropanecarboxylate: Similar structure but with a methyl ester group instead of ethyl.
2-Fluoro-2-phenylcyclopropanecarboxylic acid: The carboxylic acid analog of the compound.
Uniqueness: The presence of the fluoro group in (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate imparts unique properties such as increased stability, lipophilicity, and bioavailability. These characteristics make it distinct from its analogs and valuable in various applications .
Properties
Molecular Formula |
C12H13FO2 |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12+/m1/s1 |
InChI Key |
QTSSAQZLIITOFS-PWSUYJOCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@]1(C2=CC=CC=C2)F |
Canonical SMILES |
CCOC(=O)C1CC1(C2=CC=CC=C2)F |
Origin of Product |
United States |
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